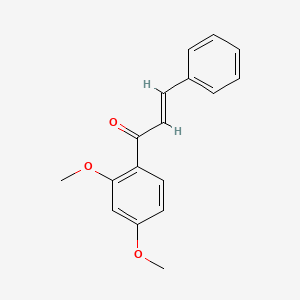

2',4'-Dimethoxychalcon

Übersicht

Beschreibung

Synthesis Analysis

DMC can be synthesized through various chemical methods, including the Claisen-Schmidt condensation, which involves the reaction of 3,4-dimethoxybenzaldehyde and suitable ketones under basic conditions. Advanced synthetic approaches may also employ electrochemical methods for the formation of DMC derivatives, showcasing the versatility of its synthesis (Aribi et al., 2016).

Molecular Structure Analysis

The molecular structure of DMC has been extensively analyzed through single crystal X-ray diffraction studies, revealing its crystal structure packing characterized by hydrogen bonds, C-H…π, and π…π stacking interactions. These structural features are crucial for understanding the compound's stability and reactivity (Gowda et al., 2023).

Chemical Reactions and Properties

DMC undergoes various chemical reactions, including anodic oxidation, where it exhibits specific reactivity patterns such as the formation of highly reactive radical cations. These reactions can lead to the synthesis of novel compounds and polymers with significant properties (Aribi et al., 2016).

Physical Properties Analysis

The physical properties of DMC, such as solubility, melting point, and crystal structure, are closely tied to its molecular configuration. The intermolecular interactions, quantified by Hirshfeld surface analysis, play a pivotal role in determining these properties (Gowda et al., 2023).

Wissenschaftliche Forschungsanwendungen

Anti-Epithelial-Mesenchymal Transition (Anti-EMT)

DTC wurde als Hemmstoff des EMT-Prozesses in A549-Zellen gefunden, der für die Metastasierung von Krebs entscheidend ist. Durch die Hochregulierung des Epithelzellmarkers E-Cadherin und die Herunterregulierung des mesenchymalen Zellmarkers Vimentin erhält DTC die epithelartige Morphologie der Zellen und reduziert ihre Migrationsfähigkeit .

Anti-inflammatorische Aktivität

In RAW264.7-Zellen senkt DTC die Expressionslevel von entzündungsfördernden Markern wie Stickstoffmonoxid (NO), Tumornekrosefaktor (TNF-α), Interleukin-6 (IL-6) und Interleukin-1β (IL-1β). Dies deutet auf eine mögliche Rolle von DTC bei der Behandlung von entzündlichen Erkrankungen hin .

Antibakterielle und antimykotische Eigenschaften

DTC zeigt bakteriostatische Aktivität gegen verschiedene Krankheitserreger, darunter Staphylococcus aureus, Proteus vulgaris, Methicillin-resistenter Staphylococcus aureus (MRSA) und Candida albicans. Diese breite antibakterielle Aktivität macht DTC zu einem Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe .

Antimalaria-Potenzial

Strukturell verwandte Chalkone wurden auf ihre antimalaria-Aktivität untersucht. Obwohl DTC selbst nicht direkt mit antimalaria-Eigenschaften in Verbindung gebracht wurde, haben seine Strukturanaloga vielversprechende Ergebnisse bei der Bindung an Falcipain-2 gezeigt, einer Protease, die an der Malaria-Pathogenese beteiligt ist . Dies deutet auf mögliche Forschungsansätze für DTC in der Malaria-Behandlung hin.

Antitumor-Aktivität

DTC hat eine selektive Hemmung der Proliferation von Brustkrebszellen gezeigt. Es löst Autophagie und intrinsische Apoptose aus, induziert einen Zellzyklus-Arrest in der G0/G1-Phase und verändert das mitochondriale Membranpotential, was alles vielversprechende Eigenschaften für die Krebstherapie sind .

Gesundheitsförderung durch Autophagie

DMC, eine Verbindung ähnlich DTC, hat sich als gesundheitsfördernd durch antioxidative und pro-autophagische Mechanismen erwiesen. Angesichts der strukturellen Ähnlichkeit könnte DTC auch positive Wirkungen durch ähnliche Wege vermitteln, was weitere Untersuchungen seiner Rolle in der Gesundheitsförderung rechtfertigt .

Wirkmechanismus

Target of Action

The primary target of 2’,4’-Dimethoxychalcone (DMC) is the Ferrochelatase (FECH) enzyme . FECH is a mitochondrial enzyme that catalyzes the insertion of ferrous iron into protoporphyrin IX to form heme, a critical molecule in various biological functions. FECH is found to be upregulated in multiple senescent cell models .

Mode of Action

DMC interacts with its target, FECH, by inhibiting it . This inhibition leads to an increase in the level of ferrous ions in cells . On the other hand, DMC induces the degradation of ferritin, the primary iron storage protein in mammalian cells, which is upregulated in senescent cells . This process further increases the labile iron pool within the cell .

Biochemical Pathways

DMC affects the autophagy pathway . Autophagy is a cellular process that degrades and recycles damaged proteins and organelles to maintain cellular homeostasis. DMC induces autophagy by inhibiting specific GATA transcription factors . This pro-autophagic response induces a conserved systemic change in metabolism, operates independently of the TORC1 signaling pathway, and depends on specific GATA transcription factors .

Result of Action

DMC has been found to have multiple effects at the molecular and cellular levels. It has been shown to selectively eliminate senescent cells . DMC treatment can prevent hair loss, improve motor coordination, and reduce the expression of several aging-related secretory phenotype factors (IL-6, IL-1β, CXCL-10, and MMP12) in the liver of aged mice . It also decelerates senescence of human cell cultures and protects mice from prolonged myocardial ischemia .

Safety and Hazards

Zukünftige Richtungen

Chalcones, including 2’,4’-Dimethoxychalcone, have been identified as potential therapeutic agents due to their wide range of biological activities . Further studies are needed to elucidate their structure activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .

Eigenschaften

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-14-9-10-15(17(12-14)20-2)16(18)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDCNUALRUCCPA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220573 | |

| Record name | (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69470-87-7, 1154-77-4 | |

| Record name | (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69470-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dimethoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

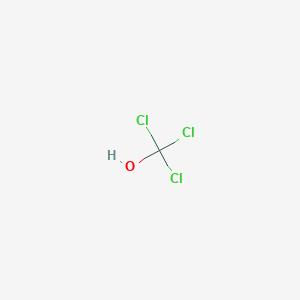

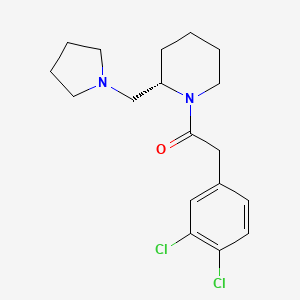

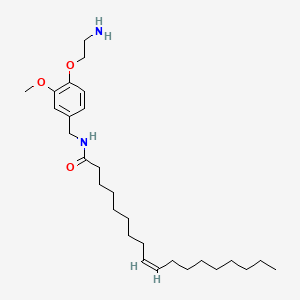

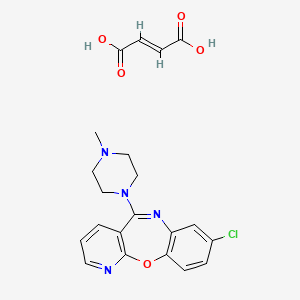

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R)-3-[4-[[(E)-2-chloroethenyl]-methylamino]phenoxy]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1233422.png)